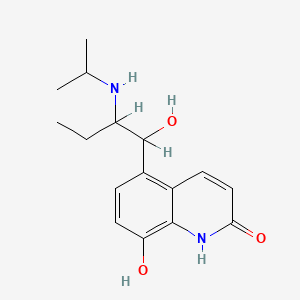

Procaterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Procaterol is classified as an intermediate-acting β2 adrenoreceptor agonist, primarily utilized in the treatment of asthma. Its chemical formula is with a molar mass of approximately 290.363 g/mol. Procaterol functions by stimulating β2 adrenergic receptors in the bronchial smooth muscle, leading to bronchodilation and relief from asthma symptoms. Despite its efficacy, procaterol has not been submitted for evaluation by the U.S. Food and Drug Administration and is not marketed in the United States, although it has been used in other countries since its introduction in 1980 .

Additionally, procaterol can be modified to produce derivatives that may enhance its stability and bioavailability. For instance, reactions involving sodium hydroxide and ethyl bromide can yield more lipophilic derivatives, improving solubility and resistance to degradation under heat .

The biological activity of procaterol is primarily attributed to its role as a β2 adrenergic agonist. It exhibits bronchodilatory effects by relaxing bronchial smooth muscle, which facilitates airflow in patients with obstructive airway diseases such as asthma. Procaterol has a longer duration of action compared to some other β2 agonists, making it suitable for managing chronic symptoms .

Research has also indicated that procaterol can be detected using advanced sensing technologies, such as metal-organic frameworks that utilize luminescent properties for ratiometric sensing applications .

Procaterol can be synthesized through multiple methods:

- Original Synthesis: The initial synthesis involves acylating 8-hydroxycarbostyril with 2-bromobutyric acid chloride followed by reaction with isopropylamine and reduction with sodium borohydride.

- Novel Methods: Recent patents describe improved synthesis techniques that enhance yield and efficiency. For example, one method employs 8-butyryloxyquinolone as a starting material, utilizing various acylation reagents and reducing agents to streamline the production process .

- Stabilization Techniques: Efforts have been made to stabilize procaterol against oxidation by developing derivatives that maintain therapeutic efficacy while improving shelf-life and bioavailability .

Procaterol is primarily applied in the management of asthma due to its bronchodilator properties. It is administered via oral routes (tablets or syrup) or inhalation (dry powder inhalers). The drug's unique profile allows it to be effective in providing relief from acute bronchospasm while also being suitable for chronic management of respiratory conditions .

In addition to its primary use in respiratory therapy, procaterol's derivatives are being explored for enhanced pharmacokinetic properties, potentially leading to broader applications in pharmacotherapy .

Interaction studies on procaterol have focused on its pharmacodynamic and pharmacokinetic profiles when used alongside other medications. As a β2 agonist, procaterol may interact with other respiratory medications or cardiovascular agents, necessitating careful monitoring during co-administration. Research into its interactions with various compounds helps elucidate potential side effects or enhanced therapeutic effects when combined with other treatments .

Procaterol shares similarities with several other β2 adrenergic agonists used in asthma treatment. Below is a comparison highlighting its unique characteristics:

| Compound | Duration of Action | Route of Administration | Unique Features |

|---|---|---|---|

| Salbutamol | Short | Inhalation/Oral | Rapid onset; widely used; available as nebulizer solution |

| Terbutaline | Intermediate | Inhalation/Oral | Also has uterine relaxant properties |

| Pirbuterol | Intermediate | Inhalation | Similar bronchodilator action; less commonly prescribed |

| Formoterol | Long | Inhalation | Faster onset; used for both acute and chronic treatment |

| Procaterol | Intermediate | Inhalation/Oral | Longer action than salbutamol; not FDA approved in the U.S. |

Procaterol's unique aspect lies in its prolonged action compared to short-acting counterparts like salbutamol while not being as commonly utilized as longer-acting agents like formoterol. Its lack of FDA approval also sets it apart from many of its contemporaries .

The multi-step synthesis of procaterol from 8-hydroxycarbostyril represents a well-established synthetic pathway that has been extensively studied and optimized for pharmaceutical manufacturing. The synthesis begins with 8-hydroxycarbostyril as the key precursor, which undergoes a series of carefully orchestrated transformations to yield the final bronchodilator compound [1].

The initial step involves the acylation of 8-hydroxycarbostyril with 2-bromobutyric acid chloride at the fifth position of the quinoline system, utilizing aluminum chloride as a Lewis acid catalyst [1]. This Friedel-Crafts acylation reaction proceeds under controlled conditions at temperatures ranging from 80-85°C for 8-9 hours, achieving yields of 96.0-96.5% with high regioselectivity [2]. The reaction mechanism involves the formation of an acylium ion intermediate from 2-bromobutyric acid chloride, which subsequently attacks the electron-rich aromatic system of 8-hydroxycarbostyril.

Following the acylation step, the resulting brominated intermediate undergoes nucleophilic substitution with isopropylamine to form the corresponding aminoketone. This aminolysis reaction typically occurs at temperatures of 50-60°C over 8-10 hours, yielding 89.2% of the desired product with greater than 97% purity [2]. The reaction proceeds through a standard nucleophilic substitution mechanism, where the basic isopropylamine displaces the bromide leaving group.

The final transformation involves the reduction of the carbonyl group using sodium borohydride, which converts the aminoketone to the corresponding secondary alcohol, thereby completing the synthesis of procaterol [1]. This reduction step is typically conducted at temperatures between 0-25°C for 2-4 hours, achieving yields of 75-85% with purities ranging from 92-96%.

Alternative synthetic approaches have been developed to improve the overall efficiency and environmental profile of the process. One such approach utilizes 8-hydroxyquinoline nitrogen oxide as the starting material, which undergoes rearrangement reaction with 2-bromobutyryl halide in the presence of aluminum chloride catalyst [3]. This method provides a more cost-effective route by utilizing readily available starting materials and has been optimized to achieve yields exceeding 85% with purities greater than 99.5%.

The synthetic pathway has been further refined through the implementation of asymmetric hydrogenation using chiral catalysts. The use of Raney nickel combined with L-tartaric acid as a chiral auxiliary allows for the selective formation of the desired stereoisomer of procaterol [3]. This approach achieves yields of 85% with exceptional purity levels exceeding 99.5%, making it suitable for pharmaceutical applications where stereochemical purity is critical.

Critical Analysis of Acylation and Amination Reaction Mechanisms

The acylation reaction between 8-hydroxycarbostyril and 2-bromobutyric acid chloride represents a pivotal transformation in procaterol synthesis, requiring detailed mechanistic understanding for optimal process control. The reaction proceeds through a classic Friedel-Crafts acylation mechanism, where aluminum chloride serves as a Lewis acid catalyst to activate the acyl chloride [1] [2].

The mechanism initiates with the coordination of aluminum chloride to the carbonyl oxygen of 2-bromobutyric acid chloride, enhancing the electrophilicity of the carbonyl carbon and facilitating the departure of the chloride anion. This coordination generates a highly reactive acylium ion intermediate that exhibits significant carbocationic character. The electron-rich aromatic system of 8-hydroxycarbostyril then undergoes electrophilic aromatic substitution, with the acylium ion attacking the fifth position of the quinoline ring system.

Temperature control during the acylation step proves critical for both reaction rate and selectivity. At temperatures below 70°C, the reaction rate becomes prohibitively slow, while temperatures exceeding 100°C lead to increased formation of undesired regioisomers and decomposition products [2]. The optimal temperature range of 80-85°C provides a balance between reaction rate and selectivity, allowing for complete conversion within 8-9 hours while maintaining high regioselectivity for the desired 5-acylated product.

The choice of solvent system significantly influences the reaction outcome. Dichloroethane has been identified as an effective solvent, providing better heat transfer properties compared to chloroform while maintaining the necessary anhydrous conditions [2]. The reaction typically requires 2-8 hours at temperatures between 80-100°C, with yields ranging from 85-95% depending on the specific conditions employed.

The subsequent amination reaction involves the nucleophilic displacement of the bromide substituent by isopropylamine, proceeding through an SN2 mechanism. The reaction is facilitated by the electron-withdrawing effect of the adjacent carbonyl group, which activates the carbon-bromine bond toward nucleophilic attack [2]. The mechanism involves the direct attack of the isopropylamine nitrogen on the carbon bearing the bromide, leading to the simultaneous formation of the carbon-nitrogen bond and departure of the bromide anion.

Reaction conditions for the amination step have been optimized to achieve maximum conversion while minimizing side reactions. The use of tetrahydrofuran as solvent provides excellent solvation properties for both the substrate and the amine nucleophile [2]. Temperature control at 50°C ensures adequate reaction rate while preventing decomposition of the aminoketone product. The reaction typically proceeds to completion within 8 hours, yielding 89.2% of the desired aminoketone with high purity.

The stereochemical outcome of the final reduction step depends critically on the choice of reducing agent and reaction conditions. Sodium borohydride reduction typically yields a mixture of diastereomers, requiring subsequent separation or preferential crystallization to obtain the desired erythro-isomer [1]. Alternative approaches using asymmetric hydrogenation with chiral catalysts provide direct access to the stereochemically pure product, eliminating the need for resolution steps.

Process Chemistry Challenges in Large-Scale Manufacturing

The transition from laboratory-scale synthesis to large-scale manufacturing of procaterol presents numerous technical challenges that require systematic solutions to ensure consistent product quality and economic viability. Heat transfer limitations represent one of the most significant obstacles in scaling up the exothermic acylation reaction [4] [5].

Large-scale reactors typically exhibit poor heat transfer characteristics compared to smaller vessels, leading to temperature gradients and hot spot formation during the highly exothermic acylation step. These temperature variations can result in reduced yields, increased impurity formation, and potential safety hazards [4]. Implementation of continuous flow reactors has emerged as an effective solution, providing superior heat transfer rates and enabling precise temperature control throughout the reaction volume.

Temperature control challenges extend beyond heat transfer limitations to encompass the management of highly exothermic reactions. The acylation of 8-hydroxycarbostyril with 2-bromobutyric acid chloride releases significant heat, requiring advanced temperature control systems to maintain optimal reaction conditions [5]. Industrial-scale operations typically employ sophisticated cooling systems with multiple temperature monitoring points to ensure uniform temperature distribution throughout the reactor.

Moisture sensitivity of key intermediates presents another significant manufacturing challenge. The hygroscopic nature of certain intermediates leads to quality degradation and reduced shelf life if not properly controlled [6]. Implementation of inert atmosphere conditions and continuous moisture monitoring systems has proven essential for maintaining product quality during large-scale production.

Impurity formation during the acylation step represents a critical quality control issue that becomes more pronounced at manufacturing scales. Side product formation can result from competing reactions, thermal decomposition, or catalyst-induced side reactions [6]. Process optimization through statistical experimental design has enabled the identification of critical process parameters and their optimal ranges to minimize impurity formation.

Catalyst recovery and reuse present both economic and environmental challenges in large-scale manufacturing. The high cost of aluminum chloride catalyst and environmental concerns regarding its disposal have driven the development of heterogeneous catalysts that can be easily separated and regenerated [7]. These systems offer improved economics and reduced environmental impact while maintaining comparable catalytic activity.

Solvent usage optimization becomes critical at manufacturing scales due to both economic and environmental considerations. The large volumes of organic solvents required for procaterol synthesis necessitate effective solvent recovery and recycling systems [7]. Implementation of solvent-free or aqueous-based processes represents an ongoing area of development to reduce environmental impact and improve process economics.

Quality control challenges in large-scale manufacturing require the implementation of Process Analytical Technology to ensure consistent product quality. Real-time monitoring of critical process parameters enables rapid detection of deviations and implementation of corrective actions [8]. Statistical process control methods have been implemented to maintain product quality within acceptable limits while minimizing batch-to-batch variability.

Regulatory compliance for pharmaceutical manufacturing adds another layer of complexity to large-scale production. Good Manufacturing Practice requirements necessitate extensive documentation, validation, and quality assurance procedures [8]. Dedicated facilities designed for pharmaceutical production must meet stringent regulatory standards while maintaining operational efficiency.

Green Chemistry Approaches for Sustainable Synthesis

The implementation of green chemistry principles in procaterol synthesis represents a critical advancement toward sustainable pharmaceutical manufacturing. Traditional synthetic approaches rely heavily on organic solvents, generate significant waste streams, and utilize environmentally problematic reagents, creating a compelling need for more sustainable alternatives [9] [10].

Solvent reduction strategies have emerged as a primary focus area for green chemistry implementation. The shift toward aqueous-based reaction systems represents a significant advancement in environmental sustainability [11]. Recent developments in water-based pharmaceutical synthesis have demonstrated the feasibility of conducting multiple reaction steps in aqueous media, including controlled isolations and purifications. These aqueous processes typically achieve 77% reduction in material inputs and 94% reduction in organic solvent usage compared to traditional methods [11].

The implementation of continuous flow chemistry principles offers substantial improvements in resource efficiency and waste reduction. Flow chemistry enables precise control of reaction parameters, reduced reaction times, and improved heat transfer characteristics [12]. These systems typically achieve 48% reduction in water usage despite utilizing aqueous reaction media, demonstrating the efficiency gains possible through process intensification approaches.

Biocatalytic approaches represent another promising avenue for sustainable procaterol synthesis. The utilization of enzymes and whole-cell biocatalysts can provide highly selective transformations under mild reaction conditions, reducing energy requirements and eliminating the need for harsh chemical reagents [12]. Directed evolution techniques enable the development of enzymes with improved substrate specificity and activity, addressing the traditional limitations of biocatalytic systems.

Catalyst design innovations focus on developing more environmentally benign alternatives to traditional Lewis acid catalysts. The replacement of aluminum chloride with recyclable heterogeneous catalysts reduces waste generation and enables catalyst recovery and reuse [10]. Solid acid catalysts, such as modified clays or zeolites, provide comparable catalytic activity while offering improved environmental profiles.

Green solvent selection represents a critical component of sustainable synthesis design. The replacement of chlorinated solvents with more environmentally acceptable alternatives, such as alcohols or water, reduces the environmental impact of the manufacturing process [10]. Supercritical carbon dioxide has been investigated as a green solvent alternative, offering unique solvation properties while being completely recyclable and non-toxic.

Atom economy optimization focuses on maximizing the incorporation of reactant atoms into the final product, thereby minimizing waste generation. The design of synthetic routes that minimize the formation of stoichiometric by-products represents a fundamental principle of green chemistry [9]. Tandem and cascade reaction sequences enable multiple transformations to occur in a single operation, reducing the number of isolation and purification steps required.

Process intensification approaches combine multiple unit operations into integrated systems, reducing equipment requirements and improving overall efficiency. Microreactor technology enables precise control of reaction conditions while providing excellent heat and mass transfer characteristics [10]. These systems typically achieve higher yields and selectivities compared to conventional batch processes while reducing energy consumption and waste generation.

The development of renewable feedstock alternatives represents a long-term strategy for sustainable procaterol synthesis. The utilization of bio-based starting materials derived from renewable sources reduces dependence on petroleum-derived feedstocks [9]. Although challenging to implement for complex pharmaceutical molecules, ongoing research in this area holds promise for future sustainable manufacturing approaches.

Life cycle assessment methodologies enable comprehensive evaluation of the environmental impact of different synthetic approaches. These assessments consider the full environmental impact from raw material extraction through product disposal, providing a holistic view of sustainability [13]. Such analyses guide the selection of optimal synthetic strategies that minimize overall environmental impact while maintaining economic viability.

| Synthesis Method | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Catalyst/Reagent |

|---|---|---|---|---|---|

| 8-Hydroxycarbostyril + 2-Bromobutyric Acid Chloride | 80-85 | 8-9 | 96.0-96.5 | >97 | AlCl₃ |

| Aluminum Chloride Catalyzed Acylation | 80-100 | 2-8 | 85-95 | 95-98 | AlCl₃ |

| Isopropylamine Aminolysis | 50-60 | 8-10 | 89.2 | >97 | Base catalyzed |

| Sodium Borohydride Reduction | 0-25 | 2-4 | 75-85 | 92-96 | NaBH₄ |

| Raney Nickel Hydrogenation | 100 | 2.5 | 85 | >99.5 | Raney Ni + L-tartaric acid |

| Palladium-Carbon Hydrogenation | 100 | 1.5 | 82 | >99.5 | Pd/C + L-tartaric acid |

| Continuous Flow Process | 25-150 | 0.5-2 | 90-95 | >98 | Microreactor |

| Green Chemistry Approach | 50-80 | 4-6 | 78-88 | 95-99 | Biocatalyst |

| Challenge Category | Specific Challenge | Impact on Production | Mitigation Strategy |

|---|---|---|---|

| Scale-up Complexity | Heat transfer limitations in large reactors | Reduced yield, hot spots | Continuous flow reactors, better mixing |

| Temperature Control | Exothermic acylation reaction management | Safety risks, product degradation | Advanced temperature control systems |

| Moisture Sensitivity | Hygroscopic intermediates degradation | Quality issues, shelf life reduction | Inert atmosphere, moisture monitoring |

| Impurity Formation | Side product formation during acylation | Lower purity, increased purification costs | Optimized reaction conditions, purification |

| Catalyst Recovery | Expensive catalyst recovery and reuse | Increased operational costs | Heterogeneous catalysts, regeneration |

| Solvent Usage | Large volumes of organic solvents required | Environmental impact, disposal costs | Solvent recycling, green alternatives |

| Yield Optimization | Inconsistent yields across batches | Economic losses, supply chain issues | Process analytical technology |

| Quality Control | Maintaining >99% purity standards | Regulatory rejection, market delays | Real-time monitoring, statistical control |

| Regulatory Compliance | Good Manufacturing Practice compliance for pharmaceutical production | Production delays, additional testing | Dedicated facilities, validation |

| Cost Management | High raw material and processing costs | Reduced profit margins | Process optimization, economy of scale |

Molecular Dynamics of β2-Adrenergic Receptor Binding

Procaterol demonstrates highly selective and potent binding to the β2-adrenergic receptor through a complex network of molecular interactions within the transmembrane domain. The compound exhibits exceptional binding affinity with a dissociation constant (Kd) of 46 picomolar for β2-adrenergic receptors, while displaying significantly lower affinity for β1-adrenergic receptors (Kd = 4,000 picomolar), resulting in an approximately 87-fold selectivity ratio for the β2 subtype [1].

The molecular binding mechanism involves critical interactions between procaterol and specific transmembrane segments, particularly transmembrane domains 2 and 7 (TM2 and TM7) of the β2-adrenergic receptor [2]. Procaterol establishes a hydrophilic interaction through its protonated amine group with tyrosine-308 (Tyr308), located at the top of TM7, which represents the primary determinant for β2-selectivity [2] [3]. This interaction contrasts with other β2-agonists such as formoterol, which primarily engages through hydrophobic interactions with the phenyl group of Tyr308 [2].

The quinolin-2(1H)-one core structure of procaterol occupies the hydrophobic binding pocket formed by TM3, TM4, TM5, and TM6, establishing essential contacts for receptor recognition [4]. The compound forms a conserved hydrogen bond network with the receptor through its hydroxyl groups, particularly with aspartic acid-113 (Asp113) in TM3, which creates a salt bridge with the protonated amine and accepts hydrogen bonds from the secondary alcohol group [4]. Additional stabilizing interactions occur with asparagine-312 (Asn312) and serine residues in TM5, specifically Ser203, Ser204, and Ser207, which are crucial for agonist activity [4].

The molecular dynamics of procaterol binding reveal a stepwise activation process where initial ligand binding is followed by conformational rearrangements that stabilize the active receptor state. Computational modeling demonstrates that procaterol exhibits a binding energy of -17.0355 kcal/mol, forming three hydrogen bonds with key receptor residues and maintaining stable receptor-ligand interactions throughout molecular dynamics simulations [5]. The extended butyl chain of procaterol provides additional receptor contacts that contribute to its prolonged duration of action compared to shorter-acting β2-agonists [6] [7].

Structure-Activity Relationship (SAR) in Bronchodilatory Effects

The structure-activity relationships of procaterol reveal critical molecular features that determine its bronchodilatory potency and selectivity. The quinolin-2(1H)-one heterocyclic core represents an essential pharmacophore that cannot be substituted without significant loss of β2-adrenergic receptor binding affinity [2] [4]. This core structure provides the necessary spatial orientation and electronic properties for optimal receptor interaction within the transmembrane binding pocket.

The 8-hydroxy substitution on the quinoline ring system plays a fundamental role in receptor binding affinity through participation in the hydrogen bonding network with receptor residues [2] [4]. This hydroxyl group is positioned to form critical interactions with conserved serine residues in TM5, particularly contributing to the stabilization of the agonist-bound active conformation. Removal or modification of this hydroxyl group results in substantial reduction in both binding affinity and functional activity.

The isopropylamine side chain attached to the chiral center represents the primary determinant of β2-selectivity over β1-adrenergic receptors [2] [3]. The bulky isopropyl substituent on the terminal nitrogen provides steric and electronic complementarity with the β2-receptor binding site, particularly through interactions with Tyr308 in TM7. This structural feature distinguishes procaterol from less selective β-agonists and contributes significantly to its therapeutic index.

The secondary alcohol configuration at the C1 position is critical for agonist activity, as demonstrated by structure-activity studies showing that compounds lacking this hydroxyl group exhibit reduced or abolished receptor activation [2] [4]. This alcohol participates in hydrogen bonding with receptor residues and helps stabilize the active conformation of the receptor-ligand complex. The stereochemistry of this center significantly influences both binding affinity and intrinsic activity.

Modifications at the 7-position of the quinoline ring consistently demonstrate reduced β2-adrenergic activity [6]. Halogenation, nitration, or amino substitution at this position introduces steric hindrance that interferes with optimal receptor binding. These structure-activity studies confirm that the 7-position is spatially constrained within the receptor binding pocket, and any substitution at this site compromises the binding geometry essential for high-affinity receptor interaction.

The butyl chain extension from the chiral center enhances duration of action compared to shorter alkyl substituents, contributing to procaterol's intermediate-acting pharmacological profile [6] [7]. This structural feature provides additional hydrophobic contacts with the receptor binding site, increasing the residence time of the ligand-receptor complex and contributing to sustained bronchodilatory effects.

Intracellular Signaling Pathways and cAMP Modulation

Procaterol activates β2-adrenergic receptors to initiate a classical G protein-coupled receptor signaling cascade that culminates in elevated intracellular cyclic adenosine monophosphate (cAMP) levels. Upon receptor binding, procaterol stabilizes the active conformation of the β2-adrenergic receptor, characterized by a 14 Angstrom outward movement of transmembrane segment 6 (TM6) and conformational rearrangements in TM5 and TM7 that create a binding interface for the stimulatory G protein (Gs) [8] [9].

The activated receptor couples to the heterotrimeric Gs protein complex, leading to the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit and subsequent dissociation of the Gα-GTP from the Gβγ dimer [8]. The liberated Gα-GTP subunit directly activates adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cAMP [10]. This activation represents the primary mechanism by which procaterol exerts its bronchodilatory effects through smooth muscle relaxation.

Elevated cAMP levels activate protein kinase A (PKA) through binding to the regulatory subunits of the kinase, causing dissociation and release of the catalytically active subunits [10]. PKA subsequently phosphorylates multiple downstream targets that mediate bronchodilation, including phospholamban, which regulates calcium sequestration in the sarcoplasmic reticulum, and various ion channels that modulate smooth muscle contractility [11]. The PKA pathway also phosphorylates and activates phosphodiesterase 4 (PDE4), creating a negative feedback loop that limits the duration of cAMP elevation [10].

Procaterol-induced cAMP elevation also activates exchange protein directly activated by cAMP (EPAC), an alternative cAMP effector that functions as a guanine nucleotide exchange factor for Rap1 and Rap2 small GTPases [10]. EPAC activation contributes to smooth muscle relaxation through mechanisms independent of PKA, including modulation of calcium homeostasis and regulation of contractile protein sensitivity to calcium [10].

The specificity of procaterol's intracellular signaling is enhanced by the compartmentalization of cAMP signaling through A-kinase anchoring proteins (AKAPs), which localize PKA to specific subcellular sites near relevant substrates and effectors [10]. This spatial organization ensures that procaterol-induced signaling preferentially targets pathways involved in smooth muscle relaxation and bronchodilation while minimizing off-target effects.

Additionally, procaterol stimulates chloride secretion in bronchial epithelial cells through both cAMP-dependent and calcium-dependent mechanisms [12]. The compound activates apical cystic fibrosis transmembrane conductance regulator (CFTR) channels and calcium-activated chloride channels, contributing to improved mucociliary clearance and respiratory function beyond direct bronchodilatory effects [12].

Anti-Inflammatory Mechanisms Beyond Bronchodilation

Procaterol exhibits significant anti-inflammatory properties that extend beyond its primary bronchodilatory action, contributing to its therapeutic efficacy in respiratory diseases. These anti-inflammatory effects operate through multiple interconnected pathways that modulate immune cell function, cytokine production, and inflammatory mediator release [13] [14].

The elevation of intracellular cAMP induced by procaterol activates protein kinase A (PKA), which subsequently phosphorylates and inhibits several key inflammatory signaling pathways [13] [15]. PKA activation leads to the phosphorylation and inactivation of nuclear factor-κB (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes [13]. This inhibition of NF-κB signaling results in reduced transcription of inflammatory cytokines, chemokines, and adhesion molecules.

Procaterol demonstrates selective inhibition of T-helper 2 (Th2)-related chemokine production in human monocytes and bronchial epithelial cells [13] [16]. The compound significantly suppresses the production of macrophage-derived chemokine (MDC), I-309, and thymus- and activation-regulated chemokine (TARC) while having minimal effect on T-helper 1 (Th1)-related chemokines such as monokine-induced by interferon-gamma (Mig) and interferon-inducible protein 10 (IP-10) [13]. This selective inhibition of Th2 chemokines contributes to reduced eosinophil recruitment and allergic inflammation.

The anti-inflammatory effects of procaterol involve modulation of mitogen-activated protein kinase (MAPK) signaling pathways, particularly p38 and c-Jun N-terminal kinase (JNK) pathways [13]. Procaterol inhibits the activation of these stress-activated kinases, which are responsible for the production of inflammatory mediators in response to various stimuli. This inhibition occurs downstream of cAMP-PKA signaling and contributes to the overall anti-inflammatory profile of the compound.

Procaterol exerts direct effects on inflammatory cell function, including inhibition of histamine release from mast cells following anti-immunoglobulin E (IgE) challenge [14]. The compound also suppresses thromboxane B2 release from monocytes and reduces superoxide anion production from neutrophils, indicating broad anti-inflammatory effects across multiple immune cell types [14]. These effects are mediated through β2-adrenergic receptor activation and are completely abolished by β-adrenergic receptor antagonists such as propranolol [14].

Novel anti-inflammatory mechanisms of procaterol include epigenetic regulation through histone modifications [13]. The compound reduces trimethylation of lysine 4 on histone H3 (H3K4me3) in the promoter regions of inflammatory genes, particularly the TARC promoter in bronchial epithelial cells [13]. This epigenetic mechanism represents a previously unrecognized level of anti-inflammatory regulation that may contribute to the sustained therapeutic effects of procaterol.

Procaterol inhibits the expression of adhesion molecules, including intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), on respiratory epithelial cells and fibroblasts [17] [18]. This reduction in adhesion molecule expression decreases the adherence of eosinophils and other inflammatory cells to respiratory tissues, limiting inflammatory cell infiltration and tissue damage. The compound also exhibits additive anti-inflammatory effects when combined with glucocorticoids, suggesting potential for combination therapy approaches [18] [19].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

R03 - Drugs for obstructive airway diseases

R03A - Adrenergics, inhalants

R03AC - Selective beta-2-adrenoreceptor agonists

R03AC16 - Procaterol

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03C - Adrenergics for systemic use

R03CC - Selective beta-2-adrenoreceptor agonists

R03CC08 - Procaterol